Spectroscopic Profile of 1-Chloro-1-fluoroethylene: A Technical Guide
Spectroscopic Profile of 1-Chloro-1-fluoroethylene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data available for 1-Chloro-1-fluoroethylene (CAS No. 2317-91-1), a halogenated alkene of interest in polymer chemistry and as a potential reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its spectral characteristics. The guide summarizes key quantitative data from infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) in structured tables for ease of reference. Detailed experimental protocols for acquiring such data are also provided. Furthermore, a generalized workflow for the spectroscopic analysis of volatile organic compounds is presented using a Graphviz visualization.
Introduction
1-Chloro-1-fluoroethylene, with the molecular formula C₂H₂ClF, is a colorless gas at room temperature.[1] Its structure, featuring a carbon-carbon double bond substituted with both a chlorine and a fluorine atom on the same carbon, leads to interesting reactivity and distinct spectroscopic features.[1] Understanding these spectral properties is crucial for its identification, characterization, and for monitoring its reactions in various applications. This guide aims to consolidate the available spectroscopic data and provide practical information on the methodologies used for their acquisition.
Spectroscopic Data
The following sections present the available quantitative spectroscopic data for 1-Chloro-1-fluoroethylene.
Infrared (IR) Spectroscopy
The gas-phase infrared spectrum of 1-Chloro-1-fluoroethylene has been studied in detail, providing insights into its fundamental vibrational modes. The data presented below is derived from a comprehensive study by Pietropolli Charmet et al. (2016).[2]
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Description |
| ν₁ | A' | 3117.9 | CH₂ asymmetric stretching |
| ν₂ | A' | 3054.4 | CH₂ symmetric stretching |
| ν₃ | A' | 1660.8 | C=C stretching |
| ν₄ | A' | 1320.1 | CH₂ scissoring |
| ν₅ | A' | 1184.1 | C-F stretching / CH₂ rocking |
| ν₆ | A' | 948.8 | CH₂ rocking / C-F stretching |
| ν₇ | A' | 745.3 | C-Cl stretching |
| ν₈ | A' | 487.6 | CFCl scissoring |
| ν₉ | A'' | 964.7 | CH₂ wagging |
| ν₁₀ | A'' | 610.1 | CH₂ twisting |
| ν₁₁ | A'' | 370.0 | CFCl out-of-plane bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data for 1-Chloro-1-fluoroethylene is available, though experimental values for all nuclei are not consistently reported in the literature.
2.2.1. ¹H NMR Spectroscopy
| Parameter | Value (Hz) | Description |
| ²JHH | -3.8 to -4.8 | Geminal H-H coupling |
| ²JHF (cis) | 7.6 to 12.3 | Geminal H-F coupling (proton cis to fluorine) |
| ²JHF (trans) | 36.9 to 38.6 | Geminal H-F coupling (proton trans to fluorine) |
2.2.2. ¹³C NMR Spectroscopy
2.2.3. ¹⁹F NMR Spectroscopy
While the availability of ¹⁹F NMR spectra is mentioned in several databases, a specific experimental chemical shift value has not been found in the reviewed literature.[4] For a fluorine atom attached to an sp²-hybridized carbon, the chemical shift can vary significantly depending on the other substituents. A broad estimated range is between -80 and -140 ppm relative to CFCl₃.[5][6]
Mass Spectrometry (MS)
The electron ionization mass spectrum of 1-Chloro-1-fluoroethylene is characterized by its molecular ion peak and several fragment ions. The presence of chlorine results in a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl). The data below is sourced from the NIST Mass Spectrometry Data Center.[7]
| m/z | Relative Intensity (%) | Possible Fragment |
| 82 | 32 | [C₂H₂³⁷ClF]⁺ (M+2) |
| 80 | 100 | [C₂H₂³⁵ClF]⁺ (M⁺) |
| 61 | 15 | [C₂H₂F]⁺ |
| 45 | 85 | [C₂H₂Cl]⁺ / [CHF]⁺ |
| 44 | 20 | [C₂H₂Cl-H]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
No experimental UV-Vis absorption data for 1-Chloro-1-fluoroethylene was found in the reviewed literature and databases. As the molecule lacks extensive conjugation, its primary electronic transitions are expected to occur in the far-UV region, outside the range of standard UV-Vis spectrophotometers.
Experimental Protocols
The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above.
Gas-Phase Infrared (IR) Spectroscopy
The acquisition of high-resolution gas-phase IR spectra of volatile compounds like 1-Chloro-1-fluoroethylene typically involves the use of a Fourier Transform Infrared (FTIR) spectrometer.
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Instrumentation: A high-resolution FTIR spectrometer, such as a Bruker Vertex 70, is employed.[2]
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Sample Cell: A gas cell with a defined path length (e.g., 10-15 cm) and windows transparent to IR radiation (e.g., KBr or CsI) is used.[2]
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Sample Preparation: A sample of 1-Chloro-1-fluoroethylene gas (purity >99%) is introduced into the evacuated gas cell to a desired pressure.[2] The pressure is monitored with a high-accuracy gauge.
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Data Acquisition: The spectrum is recorded at room temperature (e.g., 298 K) over a spectral range of approximately 400-6400 cm⁻¹.[2] A medium resolution (e.g., 0.2 to 1.0 cm⁻¹) is typically sufficient for vibrational analysis.[2] A background spectrum of the evacuated cell is recorded and subtracted from the sample spectrum. To improve the signal-to-noise ratio, multiple scans are co-added.
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Data Analysis: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Vibrational band centers are identified and assigned to specific molecular vibrations, often aided by computational chemistry calculations.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra of 1-Chloro-1-fluoroethylene, being a gas at room temperature, can be obtained by dissolving the compound in a deuterated solvent in a sealed NMR tube.
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Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used. The spectrometer should be equipped with probes capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
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Sample Preparation: A small amount of 1-Chloro-1-fluoroethylene is condensed into a high-pressure NMR tube containing a deuterated solvent (e.g., CDCl₃ or acetone-d₆) and a reference standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or CFCl₃ for ¹⁹F NMR. The tube is then sealed.
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¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width appropriate for the expected chemical shift range, a sufficient number of scans for adequate signal-to-noise, and a relaxation delay of 1-5 seconds.
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¹³C NMR Acquisition: Due to the low natural abundance of ¹³C and potentially long relaxation times, a larger number of scans is typically required. Proton decoupling (e.g., broad-band decoupling) is commonly used to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE) which enhances signal intensity.
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¹⁹F NMR Acquisition: ¹⁹F is a high-abundance, high-sensitivity nucleus. A standard one-pulse experiment is usually sufficient. Proton decoupling can be used to simplify the spectrum by removing H-F couplings.
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Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the analysis of volatile organic compounds.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.
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Sample Introduction: As 1-Chloro-1-fluoroethylene is a gas, a gas-tight syringe or a gas sampling valve can be used to inject a specific volume into the GC inlet, which is operated in split or splitless mode.
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Gas Chromatography: The sample is separated on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-1). The oven temperature is programmed to start at a low temperature (e.g., 35-40 °C) and ramp up to a higher temperature to ensure separation from other volatile components. Helium is typically used as the carrier gas.
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Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to fragment the molecules. The mass analyzer scans a mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.
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Data Analysis: The resulting mass spectrum is compared to spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for identification. The fragmentation pattern provides structural information.
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a volatile chemical compound such as 1-Chloro-1-fluoroethylene.
Caption: General workflow for the spectroscopic analysis of a volatile compound.
Conclusion
This technical guide has compiled and presented the key spectroscopic data for 1-Chloro-1-fluoroethylene, covering infrared, nuclear magnetic resonance, and mass spectrometry techniques. While comprehensive data is available for IR and MS, further experimental work is needed to definitively determine the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The provided experimental protocols and the visualized workflow offer a practical framework for researchers working with this and similar volatile compounds. This consolidation of information serves as a valuable resource for the scientific community, facilitating the unambiguous identification and characterization of 1-Chloro-1-fluoroethylene in research and industrial settings.
References
- 1. 1-Chloro-1-fluoroethylene (2317-91-1) for sale [vulcanchem.com]
- 2. ricerca.sns.it [ricerca.sns.it]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 1-Chloro-1-fluoroethene | C2H2ClF | CID 75344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Ethene, 1-chloro-1-fluoro- [webbook.nist.gov]
